2-(2-Bromo-5-methylphenyl)acetaldehyde
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Overview
Description
2-(2-Bromo-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromo group and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)acetaldehyde typically involves the bromination of 5-methylbenzaldehyde followed by further chemical modifications. One common method includes the use of bromine in the presence of a catalyst to introduce the bromo group at the desired position on the phenyl ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-5-methylphenyl)acetic acid.
Reduction: 2-(2-Bromo-5-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenyl)acetaldehyde
- 2-(2-Bromo-3-methylphenyl)acetaldehyde
- 2-(2-Bromo-6-methylphenyl)acetaldehyde
Uniqueness
The presence of both an aldehyde and a bromo group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
GLEGVZATIFLJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC=O |
Origin of Product |
United States |
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